molecular formula C8H8FN5 B6176782 1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine CAS No. 1506727-58-7

1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine

Cat. No.: B6176782
CAS No.: 1506727-58-7
M. Wt: 193.2
InChI Key:
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Description

1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a fluorophenyl group attached to the tetrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine typically involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring to an amine group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated fluorophenyl derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in medicinal chemistry, where it can modulate biological pathways and exhibit therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine
  • 1-[(4-bromophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine
  • 1-[(4-methylphenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine

Uniqueness

1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity. This makes the compound particularly valuable in drug design, where fluorine substitution can improve the pharmacokinetic and pharmacodynamic properties of potential therapeutics.

Properties

CAS No.

1506727-58-7

Molecular Formula

C8H8FN5

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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